N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Medicinal Chemistry Chemical Biology Small-Molecule Probe Development

N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899991-20-9) is a synthetic small molecule belonging to the 1,2-dihydro-2-oxopyridine-3-carboxamide class. It is characterized by a 2-oxo-1,2-dihydropyridine core, a 4-fluorobenzyl substituent at the N1 position, and a 4-acetylphenyl group linked via a carboxamide at the C3 position.

Molecular Formula C21H17FN2O3
Molecular Weight 364.376
CAS No. 899991-20-9
Cat. No. B2608820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS899991-20-9
Molecular FormulaC21H17FN2O3
Molecular Weight364.376
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C21H17FN2O3/c1-14(25)16-6-10-18(11-7-16)23-20(26)19-3-2-12-24(21(19)27)13-15-4-8-17(22)9-5-15/h2-12H,13H2,1H3,(H,23,26)
InChIKeyVLRIFOOKLBEPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899991-20-9): Core Structural Identity and Compound Class


N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899991-20-9) is a synthetic small molecule belonging to the 1,2-dihydro-2-oxopyridine-3-carboxamide class. It is characterized by a 2-oxo-1,2-dihydropyridine core, a 4-fluorobenzyl substituent at the N1 position, and a 4-acetylphenyl group linked via a carboxamide at the C3 position. Publicly available primary pharmacological data for this exact compound are extremely sparse; no peer-reviewed research articles, granted patents, or authoritative bioactivity database entries documenting quantitative target engagement or cellular potency were identified in a comprehensive search of non-excluded sources. Available information is limited to vendor catalog descriptions and basic chemical properties.

Confirm exact CAS 899991-20-9 for 4-fluorobenzyl and 4-acetylphenyl substitution pattern
Supports chemical probe synthesis, fragment elaboration, or SAR exploration
Applicable as analytical reference standard for regioisomer identification by chromatographic methods

Why Generic Substitution Fails for N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899991-20-9): The Criticality of Precise Chemical Identity


In the absence of publicly disclosed pharmacological data, the most critical procurement risk is structural misassignment or supply of a regioisomeric or closely related analog. The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is susceptible to subtle structural variations—such as the position of the fluorine on the benzyl ring or the acetyl group on the phenyl ring—that can dramatically alter hydrogen-bonding capacity, molecular geometry, and potential biological target interactions. Generic substitution with a “similar” dihydropyridine or a positional isomer (e.g., 3-fluorobenzyl or 3-acetylphenyl analog) cannot be assumed to be functionally equivalent without explicit comparative biological data. For reproducible research, procurement must verify the exact CAS registry number and analytical identity to avoid introducing an uncontrolled variable into experimental systems. No evidence was found to suggest any compound can serve as a direct functional substitute for 899991-20-9.

Positional Isomer Mismatch
2-fluorobenzyl or 3-chlorobenzyl analogs may differ in hydrogen-bonding geometry and potential target engagement; no comparative bioactivity data are available.
Acyl Group Variation
Replacing the 4-acetylphenyl group with benzoyl or unsubstituted phenyl alters the H-bond acceptor profile and molecular shape, which may affect assay-relevant interactions.
Supplier Inventory Bias
The more widely listed 2-fluorobenzyl isomer may be inadvertently supplied; analytical identity confirmation is required to avoid introducing an uncontrolled variable.

Quantitative Differentiation Evidence Guide for N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899991-20-9) Against Closest Analogs


Structural Uniqueness: 4-Fluorobenzyl vs. Common Alkyl/Aryl Substituents

The target compound is distinguished from the closest purchasable analogs by its precise substitution pattern. The N1-(4-fluorobenzyl) group and the N-(4-acetylphenyl)carboxamide moiety create a distinct hydrogen-bond acceptor/donor profile. A direct search of non-excluded vendor catalogs and patent literature reveals that the 4-fluorobenzyl isomer (CAS 899991-20-9) is far less commonly listed than the 2-fluorobenzyl analog (CAS 946254-60-0). No head-to-head biological comparison data are publicly available for any pair of these regioisomers, meaning that differential target engagement or selectivity cannot be assumed or estimated from existing data.

Regioisomeric Identity
Data to verify
4-fluorobenzyl vs. 2-fluorobenzyl isomer: no comparative bioactivity data exist; target compound is listed by fewer specialty vendors.
Structural confirmation by CAS and analytical certification is essential for reproducible research.
Vendor catalog survey dated 2026-05-09; structural comparison only.
Medicinal Chemistry Chemical Biology Small-Molecule Probe Development

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

Calculated physicochemical properties can theoretically differentiate the target compound from close analogs, but these are in silico estimates and not experimentally measured values. The target compound (C21H17FN2O3, MW 364.38) is expected to exhibit moderate lipophilicity (cLogP ~3.1). The 4-fluorobenzyl group provides a single H-bond acceptor (fluorine), while the 4-acetylphenyl group offers an additional H-bond acceptor (carbonyl). In contrast, the 4-methylbenzyl analog would lack the fluorine H-bond acceptor, and the 2-fluorobenzyl analog would present a different geometry. These differences are class-level inferences based on well-established medicinal chemistry principles and are not supported by any direct comparative experimental data for this specific series.

Predicted cLogP Difference
In silico estimate
~0.3–0.5 log unit lower predicted cLogP than 4-methylbenzyl analog; 1 extra H-bond acceptor vs. non-fluorinated analogs.
May suggest differential passive permeability and solubility; requires experimental validation.
No experimental logP/logD data available.
Drug Design ADME Prediction Chemical Library Design

Commercial Availability and Lead Time Differentiation

The target compound is not a common stock item across major research chemical suppliers. A survey of non-excluded vendor websites indicates that CAS 899991-20-9 is primarily offered by a limited number of specialty building-block suppliers, often requiring custom synthesis or back-order. The more readily available analog, CAS 946254-60-0 (2-fluorobenzyl isomer), appears in more catalogs. This scarcity means that procurement of the exact 4-fluorobenzyl isomer may involve longer lead times (typically 2–6 weeks for custom synthesis vs. a few days for in-stock analogs) and higher minimum order quantities. No pricing data can be cited due to source exclusion rules.

Procurement Lead Time
Context-dependent
Estimated 10–20 business days longer lead time for the 4-fluorobenzyl isomer versus in-stock 2-fluorobenzyl analog.
Project timelines may need to account for supply chain constraints.
Inventory status dynamic; verify current availability with supplier.
Chemical Procurement Compound Management Research Supply Chain

Validated Application Scenarios for N-(4-acetylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899991-20-9) Based on Available Evidence


Chemical Probe Synthesis and Fragment-Based Drug Discovery

The 2-oxo-1,2-dihydropyridine-3-carboxamide core is a recognized scaffold in medicinal chemistry for targeting kinases and cannabinoid receptors. Although no direct activity has been reported for CAS 899991-20-9, its well-defined structure makes it suitable as a synthetic intermediate or fragment for elaboration. The 4-fluorobenzyl group can participate in favorable hydrophobic and potential halogen-bonding interactions, while the acetylphenyl moiety offers a handle for further derivatization. Researchers can use this compound as a starting point for structure-activity relationship (SAR) exploration, provided they verify identity and purity analytically.

Analytical Reference Standard for Regioisomer Identification

Due to the existence of positional isomers (e.g., 2-fluorobenzyl and 3-chlorobenzyl analogs), CAS 899991-20-9 can serve as a reference standard for chromatographic method development. Its unique retention time and spectral signature allow analytical chemists to confirm the specific 4-fluorobenzyl substitution in synthetic batches, ensuring that the correct isomer is used in downstream biological assays. This application is particularly relevant for quality control in compound management and high-throughput screening libraries.

In Silico Modeling and Pharmacophore Validation

The compound's well-defined molecular graph enables its use in computational chemistry. Molecular docking simulations into target proteins (e.g., PDK1, CB2) can be performed to generate testable hypotheses about the role of the 4-fluorobenzyl and 4-acetylphenyl groups. These in silico studies, while requiring experimental follow-up, can guide medicinal chemistry efforts by predicting binding modes and ranking virtual analogs before committing to synthesis. The results depend entirely on the quality of the protein structure and docking protocol, not on pre-existing biological data for this specific compound.

Application
Selection Property
Validation Focus
Chemical probe synthesis / fragment elaboration
Well-defined substitution pattern and H-bond profile
Identity and purity by HPLC, NMR, HRMS; batch analytical certification
Analytical reference for regioisomer identification
Unique retention time and spectral signature vs. positional isomers
Chromatographic method development; library QC and batch-to-batch confirmation
In silico modeling and pharmacophore validation
Unambiguous molecular graph without pre-existing activity bias
Docking protocol and scoring against known target structures; hypothesis generation
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